[amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-propylazanium
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Overview
Description
[amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-propylazanium is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a versatile molecule in synthetic chemistry, biological research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-propylazanium typically involves multi-step organic reactions One common method starts with the reaction of a primary amine with a carboxylic acid or its derivatives to form an amide
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule. Common reagents include alkyl halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Scientific Research Applications
Chemistry
In chemistry, [amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-propylazanium is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential role in cellular processes. It can act as a precursor for the synthesis of biologically active molecules, including peptides and proteins. Its structure allows it to interact with various biomolecules, making it a useful tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of [amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-propylazanium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [amino-[[(4S)-4-amino-5-hydroxy-5-oxo-pentyl]amino]methylidene]-azanium
- [amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-butylazanium
Uniqueness
Compared to similar compounds, [amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-propylazanium stands out due to its specific functional group arrangement. This unique structure provides distinct reactivity and interaction profiles, making it particularly useful in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C9H21N4O2+ |
---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
[amino-[[(4S)-4-amino-4-carboxybutyl]amino]methylidene]-propylazanium |
InChI |
InChI=1S/C9H20N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13)/p+1/t7-/m0/s1 |
InChI Key |
AOMXURITGZJPKB-ZETCQYMHSA-O |
Isomeric SMILES |
CCC[NH+]=C(N)NCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CCC[NH+]=C(N)NCCCC(C(=O)O)N |
Origin of Product |
United States |
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